molecular formula C9H7BrN2O2 B15244173 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-46-4

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B15244173
CAS No.: 1173721-46-4
M. Wt: 255.07 g/mol
InChI Key: SLXHZHUPVBMYJB-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole

Uniqueness:

Properties

CAS No.

1173721-46-4

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-1-ethylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C9H7BrN2O2/c1-2-12-8-6(7(13)9(12)14)3-5(10)4-11-8/h3-4H,2H2,1H3

InChI Key

SLXHZHUPVBMYJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=N2)Br)C(=O)C1=O

Origin of Product

United States

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